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Compound of Interest

Compound Name: Tiliquinol

Cat. No.: B1210629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tiliquinol, a derivative of 8-hydroxyquinoline, has emerged as a scaffold of significant interest

in medicinal chemistry due to its diverse pharmacological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various tiliquinol
derivatives, focusing on their anticancer, antifungal, and antibacterial properties. The

information presented herein is compiled from recent scientific literature to aid in the rational

design of more potent and selective therapeutic agents.

Anticancer Activity
The anticancer potential of tiliquinol derivatives has been a primary focus of research. The

core structure, a pyrrolo[1][2]benzodiazepine nucleus with an indole substituent, is cytotoxic to

various cancer cell lines.[2] Modifications at different positions of the tiliquinol scaffold have

been shown to significantly influence this activity.

One key area of modification is the C-11 position. For instance, replacing the indole group with

a cyano group resulted in a compound approximately 100 times more cytotoxic than the parent

tiliquinol.[2] The stereochemistry at this position is also critical, with the 11-beta-cyano

analogue being significantly more potent than its alpha-epimer.[2]

Furthermore, substitutions on the benzene moiety of the tiliquinol structure have been

explored to modulate anticancer activity. Clioquinol, another 8-hydroxyquinoline derivative, has

demonstrated anticancer effects both in vitro and in vivo.[3] Its mechanism is thought to involve
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acting as a zinc ionophore, leading to elevated intracellular zinc levels and inducing apoptosis

in cancer cells.[3]

Table 1: Anticancer Activity of Tiliquinol Derivatives
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Compound/De
rivative

Modification
Cancer Cell
Line

IC50 (µM) Reference

Tilivalline (TV)
Parent

Compound

Mouse Leukemia

L1210
- [2]

11-beta-cyano

TV analogue

Indole group at

C-11 replaced by

a cyano group

Mouse Leukemia

L1210

~100x more

potent than TV
[2]

alpha-epimer of

11-beta-cyano

TV analogue

Stereoisomer at

C-11

Mouse Leukemia

L1210

~1/100th the

activity of the

beta-epimer

[2]

Clioquinol

5-chloro-7-iodo-

8-

hydroxyquinoline

Various human

cancer cell lines

Low micromolar

range
[3]

Cyclopentaquinol

ine derivative 6d
-

Five different

cancer cell lines
- [4]

Cyclopentaquinol

ine derivative 6f
-

Five different

cancer cell lines
- [4]

Hydroquinone-

Chalcone-

Pyrazoline

Hybrid 4

Incorporation of

furan and

pyrazoline

groups

MCF-7, HT-29 28.8 - 124.6 [5]

Hydroquinone-

Chalcone-

Pyrazoline

Hybrid 5

Incorporation of

furan and

pyrazoline

groups

MCF-7, HT-29 28.8 - 124.6 [5]

Hydroquinone-

Chalcone-

Pyrazoline

Hybrid 6

Incorporation of

furan and

pyrazoline

groups

MCF-7, HT-29 28.8 - 124.6 [5]

Hydroquinone-

Chalcone-

Incorporation of

furan and

HT-29 28.8 - 124.6 [5]
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Pyrazoline

Hybrid 8

pyrazoline

groups

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to assess the anticancer activity of tiliquinol derivatives is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or

DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator at 37°C with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (tiliquinol derivatives) and incubated for a specified period (e.g., 48 or 72

hours).

MTT Addition: After the incubation period, MTT solution is added to each well and incubated

for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting

the percentage of cell viability against the compound concentration.

In Vitro Anticancer Activity Screening Workflow

Antifungal Activity
Several 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity against

a range of pathogenic fungi.[6][7][8][9] The introduction of a thiosemicarbazone moiety at the 5-
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position of the 8-hydroxyquinoline scaffold has been a successful strategy to enhance

antifungal potency.[6]

For example, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited

potent activity against various Candida and Cryptococcus species.[6] Compound A14 from this

series was particularly active, with minimum inhibitory concentrations (MICs) ranging from ≤

0.0313 to 2 μg/mL against several clinically relevant fungal pathogens.[6] This potency was

significantly higher than that of the lead compound and the commonly used antifungal drug

fluconazole.[6]

The SAR studies of these derivatives indicated that the presence of the 8-hydroxyquinoline

group, aryl methylene groups, and a methyl group on the thiosemicarbazone moiety

contributed to the enhanced antifungal activity.[6]

Table 2: Antifungal Activity of Tiliquinol Derivatives
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Compound/De
rivative

Modification Fungal Strain MIC (µg/mL) Reference

8-

hydroxyquinolin-

5-ylidene

thiosemicarbazo

ne A14

-

Cryptococcus

gattii, C.

neoformans, C.

glabrata, C. auris

≤ 0.0313 - 2 [6]

8-

hydroxyquinoline

derivative PH265

Combination with

a triazole moiety

Cryptococcus

spp., C. auris, C.

haemulonii

0.5 - 1 [7]

8-

hydroxyquinoline

derivative PH276

Combination with

a triazole moiety

Cryptococcus

spp., C. auris, C.

haemulonii

0.5 - 8 [7]

Clioquinol

5-chloro-7-iodo-

8-

hydroxyquinoline

Aspergillus

fumigatus
6 [10]

Clioquinol

5-chloro-7-iodo-

8-

hydroxyquinoline

Fusarium

species
0.5 - 2 [10]

Nitroxoline
5-nitro-8-

hydroxyquinoline
Candida albicans - [11]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard

protocol for determining the MIC of antifungal agents.

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, and a

standardized inoculum suspension is prepared in a sterile saline solution. The turbidity of the

suspension is adjusted to match a 0.5 McFarland standard.

Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a

suitable broth medium (e.g., RPMI-1640).
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Inoculation: Each well is inoculated with the prepared fungal suspension.

Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined

period (e.g., 24-48 hours).

MIC Determination: The MIC is determined as the lowest concentration of the compound that

causes a significant inhibition of fungal growth, which is typically observed as a visible

reduction in turbidity compared to the growth control well.

Broth Microdilution Antifungal Susceptibility Testing

Antibacterial Activity
Tiliquinol derivatives have also been investigated for their antibacterial properties. The

introduction of different substituents at the C-7 position of the fluoroquinolone scaffold, which

shares a quinoline core, has been shown to influence antibacterial activity.[12] More lipophilic

groups at this position appear to enhance activity against Gram-positive bacteria, such as

Staphylococcus aureus.[12]

For instance, certain 8-nitrofluoroquinolone derivatives with p-toluidine, p-chloroaniline, and

aniline substituents at C-7 displayed good activity against S. aureus with MIC values in the

range of 2-5 µg/mL.[12] Additionally, some 5-sulphonamido-8-hydroxyquinoline derivatives

have shown potent growth inhibition against Gram-negative bacteria like Escherichia coli and

Pseudomonas aeruginosa.[13]

Table 3: Antibacterial Activity of Tiliquinol Derivatives
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Compound/De
rivative

Modification
Bacterial
Strain

MIC (µg/mL) Reference

8-

Nitrofluoroquinol

one derivative (p-

toluidine)

p-toluidine at C-7 S. aureus 2-5 [12]

8-

Nitrofluoroquinol

one derivative (p-

chloro aniline)

p-chloro aniline

at C-7
S. aureus 2-5 [12]

8-

Nitrofluoroquinol

one derivative

(aniline)

aniline at C-7 S. aureus 2-5 [12]

5-Sulphonamido-

8-

hydroxyquinoline

derivatives

-
E. coli, P.

aeruginosa
- [13]

Quinoline

derivative 2

6-amino-4-

methyl-1H-

quinoline-2-one

substituted with

sulfonyl/benzoyl/

propargyl

moieties

Bacillus cereus,

Staphylococcus,

Pseudomonas,

E. coli

3.12 - 50 [14]

Quinoline

derivative 6

6-amino-4-

methyl-1H-

quinoline-2-one

substituted with

sulfonyl/benzoyl/

propargyl

moieties

Bacillus cereus,

Staphylococcus,

Pseudomonas,

E. coli

3.12 - 50 [14]
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Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of antibacterial compounds is typically determined using a broth microdilution method

similar to the one described for antifungal testing.

Bacterial Culture: A pure culture of the target bacterial strain is grown in a suitable broth

medium to a specific optical density, corresponding to a known cell concentration.

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate

containing the appropriate broth.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is read as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Structure-Activity Relationship Summary

This guide highlights the significant progress made in understanding the SAR of tiliquinol
derivatives. The versatility of the 8-hydroxyquinoline scaffold allows for a wide range of

chemical modifications, leading to compounds with potent and selective anticancer, antifungal,

and antibacterial activities. Future research in this area will likely focus on optimizing the

pharmacokinetic and toxicological profiles of these promising compounds to facilitate their

development into clinically useful drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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